Disuccinimidyl sulfoxide is classified as a heterobifunctional cross-linker due to its ability to react with amine groups on proteins. It is synthesized from commercially available reagents and has been developed specifically for use in proteomics, particularly in cross-linking mass spectrometry techniques . The compound's unique structure allows it to effectively link proteins while providing the necessary properties for subsequent analytical techniques.
The synthesis of disuccinimidyl sulfoxide typically involves a multi-step process. One common method includes the following steps:
Disuccinimidyl sulfoxide has a specific molecular structure characterized by two succinimidyl groups attached to a sulfoxide moiety. The molecular formula is C₁₄H₁₆N₂O₈S, and its molecular weight is approximately 366.4 g/mol. The structure can be represented as follows:
Disuccinimidyl sulfoxide participates in several key reactions:
These reactions are crucial for elucidating protein structures and interactions in complex biological systems.
The mechanism of action of disuccinimidyl sulfoxide involves its ability to form covalent bonds with proteins through nucleophilic attack by amines on the NHS ester groups. This reaction stabilizes protein complexes, allowing for better characterization during mass spectrometry analysis.
Disuccinimidyl sulfoxide has been shown to provide robust results in cross-linking experiments, with studies indicating its effectiveness in analyzing protein-protein interactions and structural dynamics within protein complexes .
Disuccinimidyl sulfoxide has several scientific uses:
Early cross-linking reagents (e.g., bis[sulfosuccinimidyl] suberate, BS³) suffered from key limitations:
DSSO emerged as a solution with its CID-cleavable C–S bonds adjacent to the sulfoxide group. During CID, these bonds fragment preferentially, separating interlinked peptides into single-chain ions with defined modifications (e.g., +54.01 Da or +85.98 Da remnants). This enables:
Table 1: Evolution of Key MS-Cleavable Cross-Linkers
Cross-Linker | Reactive Group | Cleavage Trigger | Key Innovation | Limitation | |
---|---|---|---|---|---|
DTSSP | NHS-ester | Reduction (disulfide) | 66 Da doublet reporter | Requires chemical reduction | |
DEB/CLIP | Alkyne/Azide | ETD | Click chemistry enrichment | Complex synthesis | |
DSSO | NHS-ester | CID (C–S bonds) | Sulfoxide-induced reporter ions; no enrichment needed | Water insolubility | |
DHSO | Dihydrazide | CID (C–S bonds) | Targets acidic residues (Asp/Glu) | Complementary to DSSO | |
DSSBU | Sulfo-NHS ester | CID (urea group) | Water-soluble; urea-based cleavage | Newer, less validated | [3] [4] |
DSSO excels in mapping native protein complexes under physiological conditions due to:
Live-Cell Applications
DSSO’s membrane permeability enables in situ cross-linking in live human cells. For example:
Hybrid Structural Biology Integration
DSSO-derived distance constraints (≤30 Å) refine models from cryo-EM or X-ray crystallography:
Table 2: DSSO Workflow Applications in Key Studies
Biological System | Key Finding | Methodological Innovation | |
---|---|---|---|
Yeast 20S Proteasome | 13 interlinks defining subunit topology | First MS-cleavable linker in multisubunit complexes | |
Human Chromatin (HEK293T) | Nucleosome-protein interaction networks | In situ cross-linking + multi-protease digestion | |
Progesterone Receptor | PR-A vs. PR-B specific CoR interfaces on DNA | Hybrid HDX-MS + XL-MS for full-length receptors | [2] [5] [6] |
DSSO’s innovations address historical bottlenecks in XL-MS:
Enhanced Identification Confidence
Fragmentation Flexibility
DSSO performs equally well under HCD and ETD fragmentation:
Complementary Chemistries
While lysine-targeting remains dominant, DSSO-inspired variants expand residue coverage:
Computational Efficiency
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